4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the thiadiazole ring, which contains one sulfur and two nitrogen atoms, contributes to the compound’s ability to interact with various biological targets .
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole-based compounds, which include this compound, have been assessed for their anticancer effects against various cell lines . These compounds have shown cytotoxic activity, suggesting that they may target proteins or pathways involved in cell proliferation and survival .
Mode of Action
It has been suggested that 1,3,4-thiadiazole-based compounds induce apoptosis via a caspase-dependent pathway . This suggests that these compounds may interact with their targets to trigger programmed cell death, leading to the destruction of cancer cells .
Biochemical Pathways
This pathway is a crucial part of the cell’s response to stress and damage, and its activation can lead to cell death . The downstream effects of this pathway activation would include the elimination of damaged or abnormal cells, which could potentially limit the growth and spread of cancer cells .
Pharmacokinetics
It is known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
The result of the action of 4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is the induction of apoptosis in certain cancer cell lines . This leads to the death of these cells, which could potentially limit the growth and spread of the cancer .
Action Environment
The action environment of this compound is likely to be within the cellular environment, given its ability to cross cellular membranes
Biochemical Analysis
Biochemical Properties
The biochemical properties of Oprea1_134422 are largely attributed to its 1,3,4-thiadiazole nucleus, which exhibits a broad spectrum of biological activity . The compound’s interactions with various enzymes, proteins, and other biomolecules are crucial to its function .
Cellular Effects
Oprea1_134422 has been shown to exhibit cytotoxic activity against certain cancer cell lines, including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) . It influences cell function by inducing apoptosis via a caspase-dependent pathway .
Molecular Mechanism
At the molecular level, Oprea1_134422 exerts its effects through various mechanisms. One key mechanism is the activation of caspases 3 and 9, which play a crucial role in the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly against chronic myelogenous leukemia.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the nitro group, which enhances its biological activity. The nitro group can undergo various chemical transformations, making the compound versatile for different applications .
Properties
IUPAC Name |
4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-13(10-6-8-12(9-7-10)19(21)22)16-15-18-17-14(23-15)11-4-2-1-3-5-11/h1-9H,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSCFJNMAXIII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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